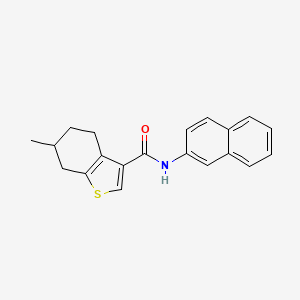

6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-methyl-N-(naphthalen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with naphthalene moieties that are biologically active. For instance, the first paper discusses 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles as potent histamine H3 receptor antagonists with high central nervous system (CNS) penetration . This suggests that the naphthalene core is a valuable structural feature for CNS-active drugs.

Synthesis Analysis

The synthesis of related compounds, as described in the second paper, involves a one-pot reaction under solvent-free conditions, starting from 4-(naphthalen-2-yl)thiazol-2-amine . This method could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions to incorporate the benzothiophene and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of compounds with naphthalene moieties is significant for their biological activity. The first paper indicates that the conformational constraint around the naphthalene core enhances lipophilicity and CNS penetration . This information is crucial for understanding how the structure of "this compound" might influence its biological properties.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to the compound , they do highlight the importance of the naphthalene moiety in biological activity . The reactivity of the naphthalene core, particularly in the context of forming bioactive heterocyclic compounds, is a key area of interest in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include high lipophilicity, given the presence of a naphthalene core and a benzothiophene moiety, which are both hydrophobic structures. The papers suggest that such compounds are designed to penetrate the CNS, indicating that they must possess the ability to cross the blood-brain barrier . The spectrometric techniques mentioned in the second paper, such as NMR and FT-IR, would be essential tools for characterizing the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Structural Elaboration

The synthesis and modification of naphthalene derivatives are crucial for advancing chemical research and development. Studies on the synthesis of mono- and difluoronaphthoic acids explore the structural units of aryl carboxamides, which are pivotal in the development of biologically active compounds. This work demonstrates viable syntheses of fluorinated versions of naphthoic acids, which are less explored compared to their benzoic acid counterparts. The process involves electrophilic fluorination and a new, general route entailing the elaboration of commercial fluorinated phenylacetic acids, showcasing the compound's versatility in chemical synthesis (Tagat et al., 2002).

Reactivity and Mechanistic Insights

The reactivity of naphthalene derivatives under various conditions provides insight into potential applications in material synthesis and chemical reactions. A kinetic study on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts highlights the compound's utility in producing important dimethylnaphthalene isomers, which are essential in the production of polyethylene naphthalate. This study reveals specific reaction rate equations, demonstrating the compound's reactivity and its applications in catalysis and material production (Güleç et al., 2017).

Material Science and Engineering

In material science, the modification of naphthalene diimide (NDI) derivatives, such as the synthesis of a photochemically stable, fluorescent derivative, exemplifies the compound's application in developing high-performance fluorescent sensing films. The self-assembly properties and compatibility with organic solvents highlight its potential in creating materials with specific optical behaviors, useful in sensing applications and electronic devices (Fan et al., 2016).

Fluorescent Sensing and Detection

The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions demonstrates the compound's utility in environmental monitoring and analytical chemistry. The ability to undergo a drastic color transition in response to fluoride anions, based on a deprotonation-enhanced intramolecular charge transfer mechanism, showcases the compound's role in developing sensitive and selective sensors for environmental pollutants (Younes et al., 2020).

properties

IUPAC Name |

6-methyl-N-naphthalen-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS/c1-13-6-9-17-18(12-23-19(17)10-13)20(22)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-5,7-8,11-13H,6,9-10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPAHJUCQZITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)